

Deconstructing the Norfloxacin-d5 Certificate of Analysis: A Technical Guide

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Compound of Interest

Compound Name: Norfloxacin-d5

Cat. No.: B3026098

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For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a stable isotope-labeled internal standard like **Norfloxacin-d5** is a critical document. It provides the necessary assurance of the material's identity, purity, and isotopic enrichment, which are paramount for the accuracy and reliability of quantitative analytical methods. This in-depth guide explains the key components of a typical **Norfloxacin-d5** CoA, detailing the analytical experiments performed and presenting the data in a clear, structured format.

Compound Identification and General Properties

A CoA begins with fundamental information to unequivocally identify the material. **Norfloxacin-d5** is the deuterium-labeled version of Norfloxacin, a synthetic fluoroquinolone antibacterial agent. The five deuterium atoms are located on the ethyl group, providing a stable isotopic mass shift for use as an internal standard in mass spectrometry-based assays.

Parameter	Typical Specification
Product Name	Norfloxacin-d5
CAS Number	1015856-57-1
Chemical Formula	C ₁₆ H ₁₃ D ₅ FN ₃ O ₃
Molecular Weight	324.36 g/mol
Appearance	White to Off-White Solid
Solubility	Soluble in DMSO, Methanol
Storage	Store at 2-8°C, protect from light

Quantitative Analysis: Purity and Isotopic Enrichment

This section summarizes the critical quantitative data that confirms the quality of the **Norfloxacin-d5** standard. The data presented here is representative and based on typical specifications.

Table 2.1: Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Chemical purity is determined to ensure that the analytical signal is not compromised by impurities.

Parameter	Result
Purity (by area %)	99.8%
Retention Time (RT)	5.9 minutes
Impurities	< 0.2%

Table 2.2: Isotopic Purity by Mass Spectrometry (MS)

Isotopic purity is crucial for an internal standard to prevent interference with the analyte being quantified.

Isotopologue	Abundance (%)
d5 (desired)	99.5%
d4	0.4%
d3	< 0.1%
d2	< 0.1%
d1	< 0.1%
d0 (unlabeled)	Not Detected

Table 2.3: Identity Confirmation

Identity is confirmed through a combination of techniques that provide structural information.

Test	Result
Mass Spectrometry (m/z)	Conforms to structure ($[M+H]^+ = 325.2$)
$^1\text{H-NMR}$	Conforms to structure

Experimental Protocols

Detailed methodologies are essential for replicating and understanding the data presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method separates **Norfloxacin-d5** from any non-labeled or other chemical impurities.

- Instrumentation: HPLC system with UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).

- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M sodium phosphate, pH 2.5) and acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 275 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

Mass Spectrometry (MS) for Isotopic Purity and Identity

MS is used to confirm the molecular weight and determine the distribution of deuterated species.

- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Mass Analyzer Mode: Full scan to observe the isotopic cluster.
- Data Analysis: The relative peak areas of the different isotopologues (d0 to d5) are calculated to determine the isotopic enrichment. The protonated molecular ion $[M+H]^+$ is checked against the theoretical mass.

Nuclear Magnetic Resonance (^1H -NMR) for Structural Confirmation

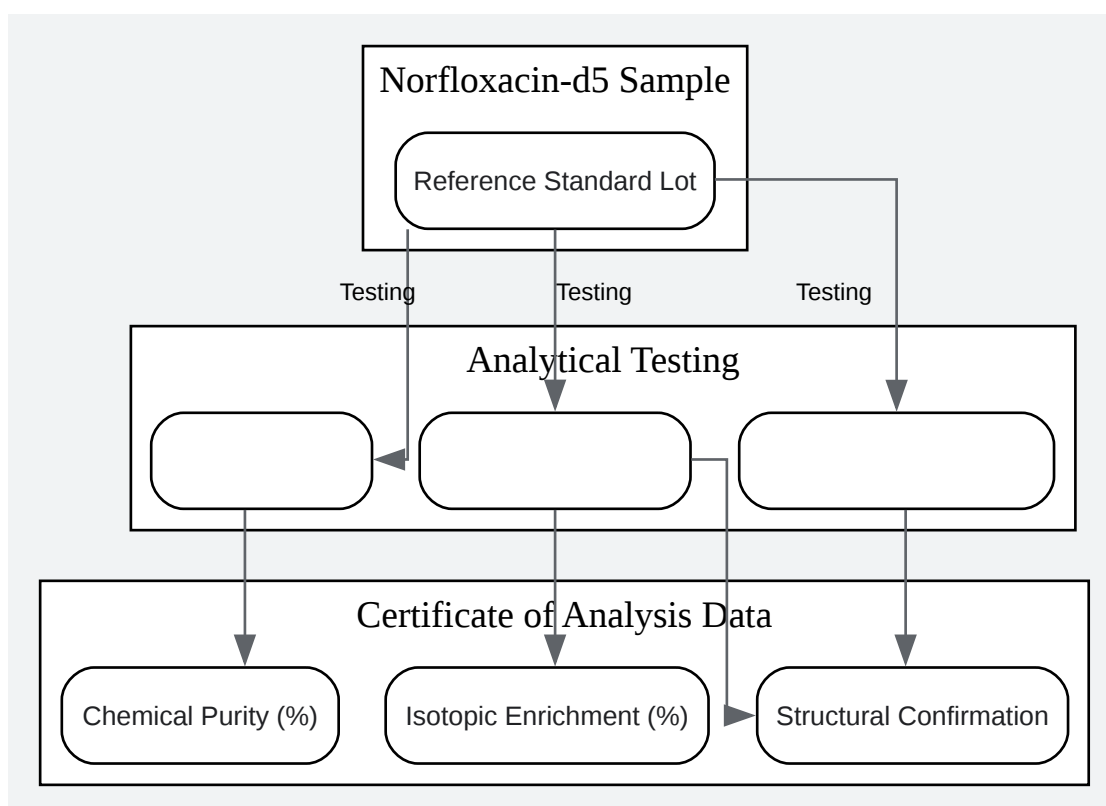
^1H -NMR provides confirmation of the molecular structure. For **Norflloxacin-d5**, the key feature is the absence of signals corresponding to the ethyl protons, confirming deuteration at this position.

- Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterium Oxide (D_2O).

- Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm.
- Data Interpretation: The resulting spectrum is compared to the known spectrum of Norfloxacin, with the notable absence of the ethyl group proton signals.

Visualizing the Workflow and Data Relationships

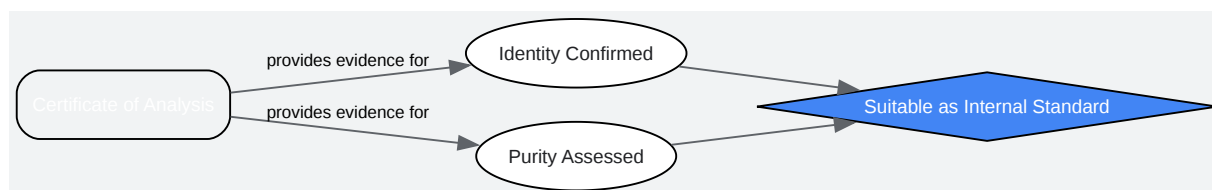
Diagrams can simplify complex analytical workflows and logical connections within the CoA.



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*Analytical workflow for **Norfloxacin-d5** Certificate of Analysis.*

This diagram illustrates the progression from the reference standard lot to the various analytical tests performed, and finally to the key data points presented on the Certificate of Analysis.



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Logical relationship of CoA data to its application.

This diagram shows the logical flow where the confirmation of identity and assessment of purity, as documented in the CoA, together establish the suitability of the **Norfloxacin-d5** lot for its intended use as an internal standard in quantitative analysis.

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